Oleyl Alcohol

Description

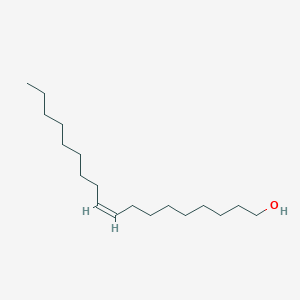

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022010 | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Linoleyl, myristyl and cetyl alcohols. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |

CAS No. |

143-28-2, 593-47-5 | |

| Record name | Oleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13-19 °C, Melting point: 6-7 °C, 6.5 °C | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Oleyl Alcohol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of oleyl alcohol, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications, ensuring a deep and practical understanding of this versatile long-chain fatty alcohol.

Introduction: The Dual Nature of an Unsaturated Fatty Alcohol

This compound, systematically known as (9Z)-octadec-9-en-1-ol, is a monounsaturated long-chain fatty alcohol that holds a significant position in various scientific and industrial fields.[1][2][3] Its structure, featuring an 18-carbon backbone with a single cis-double bond between carbons 9 and 10, imparts a unique combination of properties.[2][3][4] This duality of a hydrophilic alcohol head and a long, kinked hydrophobic tail underpins its utility as a nonionic surfactant, emulsifier, emollient, and penetration enhancer.[4][5]

This guide will delve into the core chemical and physical characteristics of this compound, explore a classic synthetic methodology, detail its diverse applications with a focus on research and pharmaceutical development, and provide essential safety and handling information.

Chemical and Physical Properties: A Quantitative Overview

The distinct chemical and physical properties of this compound are fundamental to its behavior and function in various formulations. These properties are summarized in the tables below, providing a clear, comparative reference.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | (9Z)-octadec-9-en-1-ol | [1][2] |

| Common Synonyms | cis-9-Octadecen-1-ol, Oleic alcohol | [3][4][6] |

| CAS Number | 143-28-2 | [4][6][7] |

| Molecular Formula | C₁₈H₃₆O | [1][4] |

| Molecular Weight | 268.48 g/mol | [1][2] |

| Condensed Structural Formula | CH₃(CH₂)₇CH=CH(CH₂)₈OH | [3][4] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, viscous oily liquid | [1][5][7] |

| Odor | Faint, fatty aroma | [8] |

| Melting Point | 0-19 °C (32-66 °F) | [1][2][5][8] |

| Boiling Point | 195 °C at 8 mmHg; 207 °C at 13 mmHg; 330-360 °C at 760 mmHg | [1][2][5][8] |

| Density | 0.845-0.855 g/cm³ at 20-25 °C | [1][9] |

| Refractive Index (n²⁰/D) | ~1.46 | [8][10] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Vapor Pressure | 9.3 x 10⁻⁵ mm Hg at 25 °C | [4] |

Solubility Profile

This compound's solubility is a direct consequence of its amphiphilic nature. The long hydrocarbon chain renders it insoluble in water .[1][8][11] However, it is soluble in many organic solvents , including ethanol, ether, and chloroform.[1][8][11] This solubility in non-polar and semi-polar solvents is a key factor in its use as a solvent and carrier in various formulations.[8][11] The hydroxyl group allows for some interaction with polar solvents, contributing to its surfactant properties.[11]

Spectral Characterization: The Fingerprint of this compound

Spectroscopic data provides an unambiguous identification of this compound and is crucial for quality control and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals. The protons on the double bond (C9-H and C10-H) typically appear as a multiplet around 5.35 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) resonate as a triplet at approximately 3.63 ppm. The allylic protons, adjacent to the double bond, are found around 2.01 ppm. The terminal methyl protons present as a triplet near 0.88 ppm, and the remaining methylene protons of the alkyl chain form a broad signal between 1.2 and 1.6 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The olefinic carbons (C9 and C10) are observed at approximately 129-130 ppm. The carbon bearing the hydroxyl group (C1) is found around 62 ppm. The carbons of the long alkyl chain resonate in the 22-33 ppm region, with the terminal methyl carbon (C18) appearing at about 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹. A peak around 3005 cm⁻¹ can be attributed to the =C-H stretching of the alkene group. The C=C stretching vibration of the cis-double bond is typically weak and appears around 1655 cm⁻¹. The C-O stretching vibration is visible in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically does not show a prominent molecular ion peak (m/z 268). Instead, the spectrum is characterized by significant fragmentation. A peak corresponding to the loss of water (M-18) at m/z 250 is often observed. The fragmentation pattern is dominated by cleavage of the hydrocarbon chain, resulting in a series of alkyl and alkenyl fragment ions.

Synthesis and Manufacturing: The Bouveault-Blanc Reduction

A classic and historically significant method for producing this compound is the Bouveault-Blanc reduction of oleic acid esters.[4][10][12] This method is noteworthy for its ability to reduce the ester functionality without affecting the carbon-carbon double bond, a feat not easily achieved with catalytic hydrogenation.[4][10]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate

This protocol is based on established procedures and is intended for instructional and research purposes.[13][14] Caution: This reaction involves metallic sodium, which is highly reactive and flammable. It must be performed under anhydrous conditions and with appropriate safety precautions.

Materials:

-

Ethyl oleate

-

Anhydrous absolute ethanol

-

Sodium metal, clean and cut into small pieces

-

Acetone

-

Reflux condenser, 5-L round-bottomed flask, heating mantle, and other standard laboratory glassware

Procedure:

-

In a 5-L round-bottomed flask equipped with a reflux condenser, combine 200 g (0.65 mol) of ethyl oleate and 1.5 L of absolute ethanol.[14]

-

Carefully add 80 g (3.5 gram atoms) of sodium metal through the condenser at a rate that maintains a vigorous but controlled reaction. Occasional swirling of the flask is recommended.[14]

-

Once the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol.[14]

-

Heat the mixture using a steam bath or heating mantle until all the sodium has reacted.[14]

-

After the reaction is complete, add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.[14]

-

Cool the mixture and add 1.2 L of water. The crude this compound will separate as an upper layer.

-

Separate the crude this compound layer.

-

For purification, dissolve 50 g of the crude product in 400 mL of acetone and cool to -20 to -25 °C to crystallize out saturated alcohols.[14]

-

Filter the cold solution to remove the crystallized solids.

-

The filtrate, containing the this compound, can be further purified by recrystallization at a lower temperature (-60 to -65 °C) and subsequent distillation under reduced pressure.[14] The expected boiling point is 148–150 °C at less than 1 mm Hg.[14]

Diagram: Bouveault-Blanc Reduction of an Ester

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. download.basf.com [download.basf.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Studies in contact dermatitis. XII. Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemstock.ae [chemstock.ae]

- 8. cir-safety.org [cir-safety.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ewg.org [ewg.org]

- 13. scribd.com [scribd.com]

- 14. books.rsc.org [books.rsc.org]

Introduction: The Versatility of an Unsaturated Fatty Alcohol

An In-depth Technical Guide to Oleyl Alcohol (CAS No. 143-28-2) for Pharmaceutical Development

This compound, identified by its CAS number 143-28-2, is an 18-carbon unsaturated fatty alcohol that holds a significant position in the landscape of pharmaceutical sciences.[1] Chemically known as (Z)-9-Octadecen-1-ol, its structure features a cis-double bond between the 9th and 10th carbon atoms, a characteristic that imparts fluidity and a unique set of physicochemical properties distinct from its saturated counterpart, stearyl alcohol.[1][2] Originally derived from natural sources like fish oil and olive oil, it can also be produced synthetically.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, delves into the core technical aspects of this compound, exploring its synthesis, mechanisms of action, and critical applications in modern drug delivery systems. Its role extends beyond a simple excipient; it functions as a nonionic surfactant, emulsifier, emollient, and, most notably, a powerful penetration enhancer, making it an invaluable tool in the formulation of topical and transdermal drug products.[2]

Physicochemical Profile

A thorough understanding of this compound's properties is fundamental to its effective application in pharmaceutical formulations. It is a colorless to pale yellow oily liquid at room temperature, a direct consequence of the kink in its hydrocarbon chain caused by the cis-double bond.[1][3] This prevents the close packing that characterizes saturated fatty alcohols, which are typically waxy solids. Its amphiphilic nature, possessing a long hydrophobic carbon chain and a hydrophilic hydroxyl group, governs its behavior as a surfactant and emulsifier.[1]

| Property | Value | References |

| CAS Number | 143-28-2 | [1][6] |

| Molecular Formula | C₁₈H₃₆O | [1][6] |

| Molecular Weight | 268.48 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][3][8] |

| Odor | Faint, fatty odor | [6][9] |

| Melting Point | 0-5.0 °C | [3][6][10] |

| Boiling Point | 207 °C at 13 mmHg | [3][6][10] |

| Density | ~0.849 g/mL at 25 °C | [6][10] |

| Refractive Index | n20/D ~1.46 | [6][10] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and organic solvents. | [1][6][9] |

| Stability | Stable. Combustible. Incompatible with strong acids and strong oxidizing agents. | [3][6] |

Synthesis and Manufacturing Insights

The industrial production of this compound is primarily achieved through methods that preserve the crucial carbon-carbon double bond. Understanding these synthetic routes is vital for anticipating potential impurities and ensuring batch-to-batch consistency.

1. Bouveault–Blanc Reduction: This classic method is a cornerstone for producing this compound from natural esters.[4][5] It involves the reduction of oleic acid esters (like ethyl oleate or butyl oleate) using metallic sodium in the presence of an absolute alcohol, such as ethanol or butanol.[3][5][11] The key advantage of this reaction is its selectivity; it reduces the ester group to an alcohol without affecting the C=C double bond, which would be susceptible to hydrogenation under standard catalytic conditions.[5] The process typically involves refluxing the ester with sodium, followed by saponification of any unreacted ester and subsequent purification steps like crystallization and distillation.[11]

2. Catalytic Hydrogenation: An alternative manufacturing process involves the high-pressure hydrogenation of oleic acid or its esters (e.g., triolein) using specific catalysts.[3][4] To prevent the saturation of the double bond, specialized catalysts like zinc chromite are employed.[4][12] More recent research has also explored the use of sodium borohydride (NaBH₄) for the liquid-phase reduction of methyl oleate, demonstrating a pathway to selectively synthesize this compound with high yields.[13]

The choice of synthesis route impacts the final product's purity profile. Material sourced from natural oils may contain traces of other fatty alcohols (e.g., saturated ones like stearyl alcohol), which can influence the formulation's physical properties.[14]

Mechanism of Action in Drug Delivery: A Penetration Enhancer

This compound is widely recognized as a chemical penetration enhancer, a substance that reversibly decreases the barrier resistance of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into the skin.[15][16] Its mechanism is primarily centered on its interaction with the intercellular lipids of the stratum corneum.

The long, kinked alkyl chain of this compound integrates into the highly ordered lipid bilayers of the skin.[8][15] This disrupts the tight packing of the lipids, increasing their fluidity and creating "free volume" or disordered domains within the bilayer structure.[15][17] This fluidization of the lipid matrix enhances the diffusion of drug molecules through this primary barrier.[17][18] Studies have shown that this compound promotes the permeation of both water-soluble and oil-soluble drugs by disorganizing the lamellar arrangement of epidermal lipids.[8]

A comparative study with oleic acid revealed that while both enhance permeation, this compound does so with less disruption to the skin barrier's integrity, as measured by transepidermal water loss (TEWL).[16][17] This suggests this compound may offer a more favorable safety profile for chronic topical applications. Furthermore, it has been shown to create a drug reservoir within the skin, potentially allowing for a sustained release of the API into underlying tissues.[17]

Caption: Mechanism of this compound enhancing skin permeability.

Applications in Pharmaceutical Formulations

The multifaceted properties of this compound enable its use in a wide array of pharmaceutical dosage forms, particularly for topical and transdermal delivery.[12]

-

Emollient and Thickener: In creams, lotions, and ointments, it acts as an emollient, imparting a smooth, soft feel to the skin. It also functions as a viscosity-increasing agent and emulsion stabilizer, ensuring the physical stability of formulations containing both oil and water phases.

-

Solubilizing Agent: Its lipophilic nature makes it an effective solvent and solubilizing agent, improving the bioavailability of poorly soluble APIs in topical preparations.[19][20]

-

Transdermal Delivery Systems: this compound is a key component in the development of transdermal patches, where its role as a penetration enhancer is critical for delivering a systemic therapeutic effect.

-

Novel Drug Delivery Systems: Its utility extends to advanced formulations.

-

Liposomes: this compound has been incorporated into novel pH-sensitive liposome formulations.[21] These liposomes remain stable at physiological pH but destabilize in acidic environments (like endosomes or tumor microenvironments), triggering the release of their encapsulated drug payload.[21][22] Formulations containing this compound have shown superior stability in serum compared to first-generation liposomes.[21][22]

-

Nanoemulsions: It is used in the preparation of nanoemulsions, which are stable, transparent formulations that can enhance skin hydration and API delivery.[23]

-

Aerosol Formulations: It has been investigated for use in aerosol formulations for delivering drugs like insulin and albuterol to the lungs.[12][20]

-

Caption: General workflow for formulating a topical cream with this compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceuticals. The United States Pharmacopeia (USP) provides a monograph outlining specific tests.[24][25] Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assaying this compound and quantifying related fatty alcohol impurities.[26]

Exemplary GC-FID Protocol (Based on USP Monograph Principles):

-

System Preparation: A GC system equipped with an FID and a suitable capillary column (e.g., a polar phase like PerkinElmer Elite 225) is used.[26]

-

Internal Standard Solution: A solution of a different, non-interfering alcohol (e.g., 1-pentadecanol) is prepared in ethanol at a concentration of approximately 1 mg/mL.[26][27]

-

Standard Solution Preparation: Accurately weigh and dissolve USP reference standards of this compound and known potential impurities (e.g., lauryl, myristyl, cetyl, stearyl alcohols) in the internal standard solution.[26][27] Gentle heating in a sealed vial (e.g., 50°C water bath) may be required to ensure complete dissolution.[27][28]

-

Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in the internal standard solution at the same concentration as the standard.[28]

-

Chromatographic Conditions:

-

Injector Temperature: ~270 °C[26]

-

Detector Temperature: ~280 °C[26]

-

Carrier Gas: Hydrogen or Helium[26]

-

Injection: A small volume (e.g., 0.5 µL) is injected with a defined split ratio.[26]

-

Temperature Program: A temperature gradient is used to separate the different fatty alcohols based on their boiling points and column interaction.

-

-

System Suitability: Before sample analysis, inject the standard solution to verify system performance. The resolution between critical pairs of alcohols (e.g., cetyl and stearyl, stearyl and oleyl) must meet the monograph's requirements.[26]

-

Analysis: Inject the sample solution and integrate the peak areas for the internal standard, this compound, and any impurities. The purity and impurity levels are calculated based on the relative peak area ratios compared to the standards.[26]

Other quality control tests include determining the acid value, iodine value, and hydroxyl value to ensure the material meets specifications.[24]

Safety and Toxicology Profile

This compound is generally regarded as a nontoxic and nonirritant material at the concentrations typically employed in pharmaceutical and cosmetic formulations.[12][20]

-

Acute Toxicity: Acute oral and percutaneous toxicity studies in animals have demonstrated a very low order of toxicity.[12][14] Formulations containing up to 20% this compound administered orally to rats at high doses caused no deaths or toxic effects.[12][20]

-

Irritation and Sensitization: It has a low potential for skin irritation and sensitization in humans.[14][29] However, some cases of contact dermatitis have been reported, and it may cause mild skin or eye irritation upon direct contact with the undiluted material.[9][12][30]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available scientific data and concluded that this compound is safe as used in cosmetics.[14][29] The U.S. FDA has also approved its use as a multipurpose additive for direct addition to food and as an indirect food additive.[29]

Standard handling precautions, such as wearing protective gloves and safety glasses, should be observed when working with the neat chemical.[9][30] It should be stored in well-closed containers in a cool, dry place.[9][12]

Conclusion

This compound (CAS 143-28-2) is a highly versatile and functional excipient that is indispensable to the modern pharmaceutical formulator. Its unique physicochemical properties, stemming from its unsaturated C18 structure, make it an effective emollient, solubilizer, and emulsion stabilizer. Critically for drug development, its proven ability to act as a skin penetration enhancer—by reversibly fluidizing the stratum corneum lipids—positions it as a key enabler for advanced topical and transdermal therapies. Supported by a strong safety profile and well-defined analytical methods, this compound will continue to be a component of choice for researchers and scientists aiming to optimize drug delivery through the skin and develop novel formulation platforms like pH-sensitive liposomes and nanoemulsions.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- CymitQuimica. (n.d.). CAS 143-28-2: this compound.

- Jinan Future chemical Co.,Ltd. (n.d.). This compound cas 143-28-2 C18H36O.

- ChemicalBook. (n.d.). This compound CAS#: 143-28-2.

- BOSS CHEMICAL. (n.d.). This compound CAS 143-28-2.

- Chem-Impex. (n.d.). This compound Ultra pure, non-animal origin.

- ChemicalBook. (n.d.). This compound synthesis.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- ACS Publications. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics.

- Ataman Kimya. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound.

- Wikipedia. (n.d.). This compound.

- ResearchGate. (2023). Selective synthesis of this compound via catalytic and non‐catalytic liquid‐phase methyl oleate reduction. Journal of the American Oil Chemists' Society.

- CD Formulation. (n.d.). This compound.

- Ataman Kimya. (n.d.). This compound.

- ChemAnalyst. (n.d.). Understanding this compound: Properties, Applications, and Procurement.

- Ataman Kimya. (n.d.). This compound.

- MDPI. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Molecules.

- ResearchGate. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers.

- NIH. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. PMC.

- PubMed. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier.

- Thermo Fisher Scientific. (2025). This compound - SAFETY DATA SHEET.

- Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol. Journal of the American College of Toxicology.

- Flinn Scientific. (n.d.). This compound SDS (Safety Data Sheet).

- Acme Synthetic Chemicals. (n.d.). This compound - High Purity Fatty Alcohol at Attractive Prices.

- PubChem. (n.d.). This compound.

- USP. (n.d.). This compound.

- PubMed. (2002). A novel pH-sensitive liposome formulation containing this compound. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- PerkinElmer. (n.d.). GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP Monograph.

- Cosmetics Info. (n.d.). This compound.

- NIH. (n.d.). Palm Oil in Lipid-Based Formulations and Drug Delivery Systems. PMC.

- ResearchGate. (n.d.). A novel pH-sensitive liposome formulation containing this compound | Request PDF.

- ChemicalBook. (n.d.). This compound | 143-28-2.

- Sigma-Aldrich. (n.d.). This compound analytical standard 143-28-2.

- USP-NF. (n.d.). This compound - ABSTRACT.

- USP-NF. (2016). This compound - 2016-06-01.

- Ataman Kimya. (n.d.). This compound.

- USP-NF. (2020). Stearyl Alcohol.

- PubMed. (n.d.). Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications.

- PubMed. (2013). Essential oils encapsulated in liposomes: a review.

Sources

- 1. CAS 143-28-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound - High Purity Fatty Alcohol at Attractive Prices [acmesynthetic.com]

- 8. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 9. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. This compound CAS 143-28-2 - Buy this compound, C18H36O, 143-28-2 Product on BOSS CHEMICAL [bosschemical.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound - CD Formulation [formulationbio.com]

- 13. researchgate.net [researchgate.net]

- 14. cir-safety.org [cir-safety.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. This compound | 143-28-2 [chemicalbook.com]

- 21. A novel pH-sensitive liposome formulation containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound [drugfuture.com]

- 25. This compound [doi.usp.org]

- 26. perkinelmervietnam.vn [perkinelmervietnam.vn]

- 27. uspnf.com [uspnf.com]

- 28. uspnf.com [uspnf.com]

- 29. cosmeticsinfo.org [cosmeticsinfo.org]

- 30. datasheets.scbt.com [datasheets.scbt.com]

Oleyl Alcohol Solubility in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of oleyl alcohol, a C18 unsaturated fatty alcohol, in various organic solvents. Intended for researchers, scientists, and professionals in drug development and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the molecular characteristics of this compound that govern its solubility, a compilation of available quantitative solubility data, and a robust, step-by-step protocol for the experimental determination of solubility. The guide aims to serve as an essential resource for leveraging the unique properties of this compound in applications ranging from pharmaceutical excipients to advanced material science.

Introduction: The Versatility of this compound

This compound ((Z)-9-Octadecen-1-ol) is a long-chain, monounsaturated fatty alcohol derived from the reduction of oleic acid, commonly sourced from natural fats and oils like olive oil and beef fat.[1] Its molecular structure, featuring a long C18 hydrocarbon tail and a polar hydroxyl (-OH) head group, imparts an amphiphilic character that makes it a highly versatile compound across numerous industries.

In the pharmaceutical and cosmetic sectors, this compound is prized as an emollient, emulsifier, viscosity-increasing agent, and solvent.[2] A critical application, particularly in drug development, is its role as a skin penetration enhancer.[3][4] By fluidizing the lipid bilayers of the stratum corneum, it facilitates the transdermal delivery of active pharmaceutical ingredients (APIs).[4] This function is directly dependent on its interaction with and solubility in other formulation components, making a thorough understanding of its solubility profile essential for optimizing product efficacy and stability.

This guide delves into the core principles governing this compound's solubility, provides a centralized resource of its solubility in common organic solvents, and equips the researcher with the methodology to precisely determine these parameters.

Physicochemical Principles of this compound Solubility

The solubility of this compound is dictated by its unique molecular structure: a long, non-polar hydrocarbon chain and a single, polar hydroxyl group. This dual nature is the key to its behavior in different solvents. The fundamental principle of "like dissolves like" is the primary predictor of its solubility.

-

Non-Polar Interactions: The 18-carbon chain, with its cis-double bond, is hydrophobic and lipophilic. This extensive non-polar region allows for strong van der Waals forces (London dispersion forces) with non-polar organic solvents. Consequently, this compound is readily soluble in solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents.[5][6] The presence of the double bond introduces a "kink" in the chain, preventing the close packing that occurs in its saturated counterpart, stearyl alcohol, which contributes to its liquid state at room temperature.[1]

-

Polar Interactions: The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. This allows for favorable interactions with polar protic solvents such as lower-chain alcohols (e.g., ethanol, methanol).[6] The hydrogen bonding capability of the hydroxyl group can interact with the hydroxyl group of ethanol, for example, while the non-polar tail interacts with ethanol's ethyl group.

This amphiphilic nature means this compound is miscible with a wide array of organic solvents but is practically insoluble in water, a highly polar solvent where the energetic cost of disrupting the water's extensive hydrogen-bonding network is too high for the single -OH group to overcome.[2][5]

Visualizing Intermolecular Interactions

The following diagram illustrates the molecular interactions governing this compound's solubility in both polar and non-polar solvent environments.

Caption: Intermolecular forces between this compound and solvents.

Quantitative Solubility Data

While this compound is widely described as soluble or miscible with many organic solvents, precise quantitative data can be sparse in consolidated literature.[2] The following table compiles available data and qualitative descriptions from various technical sources. It is critical to note that for specific applications, especially in regulated environments like pharmaceuticals, experimental verification is paramount.

| Organic Solvent | Chemical Class | Relative Polarity | Quantitative Solubility | Qualitative Description | Reference(s) |

| Ethanol | Polar Protic Alcohol | 0.654 | ~30 mg/mL | Soluble, Miscible | [2][3][6] |

| Methanol | Polar Protic Alcohol | 0.762 | Data not specified | Miscible | [2] |

| Isopropanol | Polar Protic Alcohol | 0.546 | Data not specified | Soluble | [4] |

| Diethyl Ether | Polar Aprotic Ether | 0.117 | Data not specified | Soluble, Miscible | [2][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~30 mg/mL | Soluble | [3] |

| Dimethyl Formamide (DMF) | Polar Aprotic | 0.386 | ~30 mg/mL | Soluble | [3] |

| Carbon Tetrachloride | Non-Polar Halogenated | N/A | Data not specified | Slightly Soluble/Miscible | [5][6] |

| Hexane | Non-Polar Hydrocarbon | 0.009 | Data not specified | Soluble | [6] |

| Toluene | Non-Polar Aromatic | 0.099 | Data not specified | Soluble | [6] |

| Water | Highly Polar Protic | 1.000 | 7.0 x 10⁻² mg/L (est.) | Insoluble, Immiscible | [2][5] |

Relative polarity values are provided for context where available.[7]

Experimental Protocol for Determining Equilibrium Solubility

For novel solvent systems or when precise concentration limits are required, the Shake-Flask method is the gold-standard for determining equilibrium solubility.[8] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound: High purity grade (e.g., ≥95%)

-

Solvents: HPLC or analytical grade

-

Glass Vials: With PTFE-lined screw caps

-

Constant Temperature Orbital Shaker or Water Bath

-

Analytical Balance

-

Pipettes and Syringes

-

Syringe Filters: Chemically compatible (e.g., PTFE for organic solvents)

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Volumetric Flasks and Glassware

Step-by-Step Methodology

-

Preparation of Standards for Calibration:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent.

-

The concentration range should bracket the expected solubility. A typical range might be 0.1 mg/mL to 50 mg/mL.

-

Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an acceptable correlation coefficient (R² > 0.999).

-

-

Equilibrium Sample Preparation (Shake-Flask):

-

Add an excess amount of this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. For a 5 mL solvent volume, adding ~500 mg of this compound is typically sufficient.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples (n=3) for each solvent.

-

-

Equilibration:

-

Place the vials in the constant temperature shaker/water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard to ensure equilibrium is reached.[9][10] A preliminary time-course study (analyzing samples at 12, 24, 48, and 72 hours) is recommended to definitively establish the required equilibration time for a new system. Equilibrium is reached when subsequent measurements show no significant increase in concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved this compound settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.[11]

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples via HPLC or GC.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or g/100mL.

-

Report the average solubility and standard deviation of the triplicate measurements. The temperature at which the measurement was performed must always be reported.

-

Experimental Workflow Diagram

Caption: A logical workflow for the shake-flask solubility method.

Conclusion

The solubility of this compound is a critical parameter that underpins its functionality in a multitude of applications, from enhancing drug delivery to defining the texture of cosmetic creams.[1] Its amphiphilic structure renders it soluble in a broad spectrum of polar and non-polar organic solvents while remaining insoluble in water. This guide has provided a foundational understanding of the principles governing this behavior, a compilation of known solubility data, and a detailed, authoritative protocol for its experimental determination. By employing systematic methodologies like the shake-flask method, researchers and formulation scientists can obtain the precise, reliable data necessary to harness the full potential of this versatile fatty alcohol.

References

- Vertex AI Search.

- CD Formulation.

- MP Biomedicals. This compound.

- Cayman Chemical.

- Cheméo. This compound, methyl ether - Chemical & Physical Properties by Cheméo.

- Smolecule. Buy this compound | 9004-98-2.

- ResearchGate. How to determine the solubility of a substance in an organic solvent ?.

- PubMed.

- ChemicalBook. This compound CAS#: 143-28-2.

- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. This compound.

- PubChem. This compound | C18H36O | CID 5284499.

- Chemcasts. Thermophysical Properties of this compound.

- ResearchG

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Benchchem. The Solubility of Oleyl Ricinoleate in Organic Solvents: A Technical Guide.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- ACS Publications.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- IUPAC Solubility Data Series. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.

- MilliporeSigma. Common Solvents Used in Organic Chemistry: Table of Properties 1.

- University of Wisconsin-Madison. Solvent Miscibility Table.

- Gaylord Chemical. Solvent Physical Properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 5. Buy this compound | 9004-98-2 | >98% [smolecule.com]

- 6. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Cis-9-Octadecen-1-ol (Oleyl Alcohol): A Comprehensive Technical Guide on Structure, Properties, and Applications in Advanced Formulations

Executive Summary: This technical guide provides an in-depth analysis of cis-9-octadecen-1-ol, commonly known as oleyl alcohol. We will explore its precise molecular structure, physicochemical properties, synthesis, and key chemical reactions. A significant focus is placed on its multifaceted applications within the pharmaceutical and research sectors, particularly its role as a critical excipient in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced formulation work.

Introduction to Cis-9-Octadecen-1-ol

Cis-9-octadecen-1-ol is an 18-carbon unsaturated fatty alcohol that is a central component in numerous industrial and pharmaceutical applications. Its unique molecular geometry, conferred by a cis-double bond, results in physical properties that make it an exceptional emollient, emulsifier, nonionic surfactant, and chemical penetration enhancer.[1] Naturally occurring in sources like fish oils and beef fat, it is also produced synthetically for high-purity applications. Its significance in drug development is growing, particularly in topical and transdermal formulations where it facilitates the delivery of active pharmaceutical ingredients (APIs) across the skin barrier.[2][3]

1.1 Nomenclature and Identification

-

IUPAC Name: (Z)-Octadec-9-en-1-ol[4]

-

Common Name: this compound[1]

-

CAS Number: 143-28-2

-

Molecular Formula: C₁₈H₃₆O[1]

-

Condensed Structural Formula: CH₃(CH₂)₇CH=CH(CH₂)₈OH

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular architecture. Understanding this structure is paramount to harnessing its properties in formulation science.

2.1 The Structural Formula this compound consists of a long, 18-carbon aliphatic chain with two key functional features:

-

A primary alcohol (-OH) group at one terminus (C1), which imparts polarity and allows for reactions like esterification.

-

A single carbon-carbon double bond between carbon 9 and carbon 10.[4]

Crucially, the geometry of this double bond is cis (or Z), meaning the hydrogen atoms attached to the double-bonded carbons are on the same side. This creates a distinct "kink" in the hydrocarbon chain.[5] This bend prevents the molecules from packing tightly together, which is why this compound is a liquid at room temperature, unlike its saturated counterpart, stearyl alcohol.[1][5] This molecular kink is also fundamental to its mechanism as a skin penetration enhancer, as it disrupts the highly ordered lipid lamellae of the stratum corneum.[6][7]

2.2 Visualization of the Chemical Structure

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 7. klinickafarmakologie.cz [klinickafarmakologie.cz]

A Technical Guide to the Natural Sources of Oleyl Alcohol for Scientific Professionals

Abstract

Oleyl alcohol, a monounsaturated 18-carbon fatty alcohol, is a pivotal ingredient in a multitude of applications, including pharmaceuticals, cosmetics, and advanced industrial formulations.[1][2] Its utility as an emollient, emulsifier, and penetration enhancer makes it a compound of significant interest to researchers and drug development professionals.[3][4] This guide provides a comprehensive technical overview of the natural origins of this compound, the biochemical pathways governing its synthesis, and the methodologies for its extraction and purification. It is designed to equip scientists with the foundational knowledge and practical insights required to source and utilize this versatile biomolecule effectively.

Introduction: The Molecular Profile of this compound

This compound, chemically known as (Z)-Octadec-9-en-1-ol, is an unsaturated fatty alcohol characterized by a C18 chain with a single cis double bond at the ninth carbon position.[3][5] This structure imparts a liquid state at room temperature and a unique combination of lipophilic and hydrophilic properties, making it an excellent nonionic surfactant and emollient.[5] In pharmaceutical formulations, it is particularly valued as a component in topical creams and transdermal delivery systems, where it can enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[4]

Biosynthesis: Nature's Route to this compound

In biological systems, this compound does not typically accumulate in large quantities in its free form. Instead, it is synthesized from its corresponding fatty acid, oleic acid, which is ubiquitous in nature. The biosynthesis is a reductive process, converting the carboxylic acid group of oleic acid into a primary alcohol.

This conversion is enzymatically mediated within organisms by fatty acid reductases. The general pathway involves the activation of oleic acid to an acyl-CoA or acyl-ACP (Acyl Carrier Protein) thioester, followed by a two-step reduction, often proceeding through an aldehyde intermediate. While fatty alcohols are produced by a wide range of organisms, including plants, insects, and mammals, as components of waxes and lipids, high concentrations are found esterified within the triglycerides of specific natural oils.[6]

Principal Natural Sources of this compound

This compound is derived from the triglycerides found in a variety of natural fats and oils.[7] The primary industrial approach involves the processing of these oils to yield oleic acid or its esters, which are then reduced to this compound.[5][8] The choice of source often depends on factors such as desired purity, yield, cost, and sustainability considerations.[2]

Plant-Based Oils

Vegetable oils are a major source for the commercial production of this compound.[8] Oils with high oleic acid content are particularly prized.

-

Olive Oil (Olea europaea): As its name suggests, this compound has a strong association with olive oil, which is a rich source of oleic acid triglycerides.[5][9]

-

High-Oleic Sunflower and Rapeseed (Canola) Oils: Genetic variants of sunflower and rapeseed have been developed to contain exceptionally high levels of oleic acid (often exceeding 70-80%), making them premium feedstocks for this compound production.[10][11][12]

-

Palm Oil (Elaeis guineensis): While a significant source for various oleochemicals, standard palm oil's oleic acid content is moderate. However, it is often used in blends for producing this compound.[10][12]

Animal-Based Fats

-

Beef Tallow: Rendered beef fat is a traditional and significant source of oleic acid.[5] The triglycerides in tallow can be hydrolyzed to yield a mixture of fatty acids, from which oleic acid is separated for subsequent reduction.[13][14][15]

-

Lard (Pork Fat): Similar to tallow, lard is another animal fat that contains a substantial percentage of oleic acid.

Marine Oils

-

Fish Oils: Various species of oily fish are rich in unsaturated fats, including oleic acid.[3][5][16] Consequently, fish oil serves as a viable natural source for the production of this compound.[2][17] These oils are processed to separate different fatty acid fractions before reduction.[18][19][20]

Extraction and Production Workflow

The industrial production of this compound from natural triglycerides is a multi-step process that begins with the oil and culminates in a purified fatty alcohol. The general workflow is independent of the specific source, though process conditions may be optimized based on the feedstock's composition.

Workflow Diagram: From Triglyceride to Oleyl Alcoholdot

Sources

- 1. datamintelligence.com [datamintelligence.com]

- 2. marketresearch.com [marketresearch.com]

- 3. This compound | 143-28-2 [chemicalbook.com]

- 4. This compound - CD Formulation [formulationbio.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 7. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 8. specialchem.com [specialchem.com]

- 9. This compound - technology sources:patents, companies, market | PDF [slideshare.net]

- 10. WO2022122267A1 - this compound and process of production - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. US20240025826A1 - this compound and process of production - Google Patents [patents.google.com]

- 13. cosmileeurope.eu [cosmileeurope.eu]

- 14. researchgate.net [researchgate.net]

- 15. KR101436053B1 - Method for production of cetylated fatty acid complex with beef tallow and cetyl alcohol - Google Patents [patents.google.com]

- 16. merriam-webster.com [merriam-webster.com]

- 17. trade.primaryinfo.com [trade.primaryinfo.com]

- 18. Fish oil - Wikipedia [en.wikipedia.org]

- 19. reviewofoptometry.com [reviewofoptometry.com]

- 20. Fish Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-depth Technical Guide to Oleyl Alcohol's Role as a Non-ionic Surfactant in Advanced Drug Development

Foreword

In the landscape of pharmaceutical formulation and advanced drug delivery, excipients are not mere vehicles but critical components that dictate the stability, efficacy, and bioavailability of active pharmaceutical ingredients (APIs). Among the versatile class of non-ionic surfactants, oleyl alcohol emerges as a compound of significant interest. Its unique molecular structure—an unsaturated C18 fatty alcohol—imparts a compelling combination of emulsifying, solubilizing, and permeation-enhancing properties. This guide provides an in-depth exploration of this compound, moving beyond a surface-level description to dissect its core mechanisms of action. We will examine its physicochemical attributes, its role at interfaces, and its field-proven applications, particularly in topical and transdermal delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound in creating sophisticated and effective therapeutic formulations.

The Molecular Blueprint: Physicochemical Properties of this compound

This compound, or (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol derived from natural sources like olive oil, fish oil, or beef fat.[1] Its defining feature is the cis-double bond at the ninth carbon position, which introduces a "kink" in its long hydrocarbon tail. This structural feature prevents the molecule from packing as tightly as its saturated counterpart, stearyl alcohol, resulting in a liquid state at room temperature and conferring distinct interfacial properties.[2]

A comprehensive understanding of its physical and chemical properties is paramount for its effective application in formulation development.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₈H₃₆O | [1][3] |

| Molecular Weight | 268.48 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow, clear oily liquid. | [5][6] |

| IUPAC Name | (Z)-Octadec-9-en-1-ol | [1] |

| CAS Number | 143-28-2 | [1][5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, isopropanol, and mineral oil. | [3][5] |

| Density | ~0.849 g/mL at 25 °C | [3] |

| Melting Point | 0-19 °C | [1][3] |

| Boiling Point | ~207 °C at 13 mmHg | |

| HLB Value | 13.5 - 14 | [5][7][8] |

| Iodine Value | 85 - 95 | [4] |

Mechanism of Action: The Amphiphile at the Interface

As a non-ionic surfactant, this compound's functionality is rooted in its amphiphilic structure: a polar hydroxyl (-OH) head group and a long, non-polar C18 hydrocarbon tail.[6][9] This duality drives its behavior at interfaces, such as an oil-water boundary, where it spontaneously orients itself to minimize thermodynamic free energy. The hydrophilic hydroxyl head interacts with the aqueous phase, while the lipophilic tail partitions into the oil phase.[9]

This molecular arrangement is fundamental to its ability to reduce the interfacial tension between two immiscible liquids, a prerequisite for creating stable emulsions.[9] By forming a protective film around dispersed droplets, this compound prevents them from coalescing, thereby stabilizing the emulsion system.[10]

Caption: Orientation of this compound at an oil-water interface.

Core Applications in Pharmaceutical Formulations

This compound's versatile properties make it a valuable excipient in a range of pharmaceutical dosage forms, particularly for topical and transdermal applications.[2][11]

Emulsifier, Stabilizer, and Emollient

In creams, lotions, and ointments, this compound functions as a co-emulsifier and thickening agent. Its primary role is to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, ensuring product homogeneity and preventing phase separation over time.[10] Beyond its surfactant properties, it also acts as an emollient, imparting a smooth, non-greasy feel to topical products and helping to maintain the skin's moisture barrier.[10]

Transdermal & Topical Delivery: The Penetration Enhancer

Perhaps the most critical role of this compound in drug development is as a chemical penetration enhancer.[11][12][13] The primary barrier to drug absorption through the skin is the stratum corneum (SC), a densely packed, lipid-rich outermost layer.[14] this compound facilitates drug permeation through this barrier via several proposed mechanisms:

-

Lipid Bilayer Disruption: The unsaturated, kinked hydrocarbon tail of this compound intercalates into the highly ordered lipid bilayers of the SC. This disrupts the tight packing of the intercellular lipids, increasing their fluidity.[5][15]

-

Phase Separation: The introduction of this compound can create separate, fluid domains within the SC lipids.[5][14][15] This disordered state creates pathways through which drug molecules can more easily diffuse.

A comparative study of oleic acid and this compound found that while oleic acid initially promotes faster drug permeation by fluidizing SC lipids, this compound offers advantages for sustained delivery.[14][15][16] It causes higher drug retention in the epidermis and dermis and does so without adversely affecting key skin barrier integrity indicators like transepidermal water loss (TEWL).[14][16] This makes this compound a preferable choice for topical therapies where localized drug retention is desired over rapid systemic absorption.

Caption: Mechanism of this compound as a skin penetration enhancer.

Role in Nanoformulations

The push towards nanotechnology in drug delivery has highlighted another key application for this compound: the formulation of nanoemulsions.[17][18] These are thermodynamically stable, transparent, or translucent dispersions of oil and water with droplet sizes typically under 200 nm.[18] this compound can be used as a key component of the oil phase or as a co-surfactant in these systems.[18][19]

The rationale for using this compound in nanoemulsions is twofold:

-

Enhanced Solubilization: It can improve the solubility of lipophilic drugs within the oil droplets.

-

Improved Bioavailability: The small droplet size provides a large surface area for drug release and absorption, and the inherent penetration-enhancing properties of this compound can further boost drug delivery into or through the skin.[19]

Experimental Protocol: Preparation of a Topical Nanoemulsion

To provide a practical context, this section outlines a self-validating protocol for preparing a drug-loaded nanoemulsion using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion containing a model lipophilic API, using this compound as a key oil phase component and penetration enhancer.

Materials & Equipment:

-

Oil Phase: this compound (Pharmaceutical Grade), Model Lipophilic API (e.g., Diclofenac)

-

Aqueous Phase: Purified Water (USP Grade)

-

Surfactant: Polysorbate 80 (Tween 80)

-

Co-surfactant: Propylene Glycol

-

Equipment: High-shear homogenizer (e.g., Ultra-Turrax), Magnetic stirrer, Analytical balance, Particle size analyzer (e.g., DLS).

Methodology:

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of this compound.

-

Disperse and dissolve the pre-weighed model API into the this compound with gentle stirring using a magnetic stirrer. Causality: This ensures the drug is fully solubilized in the oil phase before emulsification, preventing drug crystallization in the final formulation.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, accurately weigh the purified water.

-

Add the required amounts of Polysorbate 80 (surfactant) and Propylene Glycol (co-surfactant) to the water.

-

Stir until a clear, homogenous solution is formed. Causality: The surfactant and co-surfactant must be fully dissolved in the continuous phase to effectively stabilize the oil droplets that will be formed.

-

-

Formation of the Coarse Emulsion:

-

Slowly add the oil phase (from Step 1) to the aqueous phase (from Step 2) under continuous stirring with a magnetic stirrer.

-

Continue stirring for 15-20 minutes to form a milky, coarse emulsion. Causality: This pre-emulsification step creates a uniform distribution of large oil droplets within the aqueous phase, which is essential for efficient size reduction in the next step.

-

-

High-Energy Homogenization:

-

Subject the coarse emulsion to high-shear homogenization at approximately 10,000-15,000 rpm for 10-15 minutes.

-

Monitor the temperature of the system to prevent excessive heating, using a water bath for cooling if necessary. Causality: High shear provides the necessary energy to break down the large oil droplets into the nano-size range (typically <200 nm). This is the critical step for nanoemulsion formation.

-

-

Characterization and Validation:

-

Visual Inspection: The final formulation should appear transparent or translucent.

-

Particle Size & Polydispersity Index (PDI): Measure the average droplet size and PDI using Dynamic Light Scattering (DLS). A PDI value < 0.3 indicates a narrow and uniform size distribution, which is crucial for stability.

-

pH Measurement: Ensure the pH is within the acceptable range for topical application (typically 4.5-6.5).

-